molecular formula C18H18N2O5S B4754433 2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

Cat. No.: B4754433
M. Wt: 374.4 g/mol
InChI Key: USTWKKTUXCRUPB-UHFFFAOYSA-N
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Description

2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multiple steps. One common method includes the formation of the cyclopenta[b]thiophene core, followed by the introduction of the phenylcarbamoyl groups and the methoxyacetic acid moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[b]thiophene derivatives and phenylcarbamoyl-substituted molecules. Examples include:

  • 2-(thiophen-3-yl)acetic acid
  • Phenylcarbamoyl-substituted thiophenes

Uniqueness

What sets 2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-oxo-2-[[3-(phenylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-14(9-25-10-15(22)23)20-18-16(12-7-4-8-13(12)26-18)17(24)19-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,19,24)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTWKKTUXCRUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 3
2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 4
2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 5
2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Reactant of Route 6
2-({[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID

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